molecular formula C42H42Br2P2Pd B1590930 trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) CAS No. 24554-43-6

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)

Cat. No.: B1590930
CAS No.: 24554-43-6
M. Wt: 875 g/mol
InChI Key: FKGDXSRZWBHNIC-UHFFFAOYSA-L
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Description

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II): is a coordination compound with the molecular formula C42H42Br2P2Pd and a molecular weight of 874.96 g/mol. This compound is known for its use as a catalyst in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) typically involves the reaction of palladium(II) chloride with tri-o-tolylphosphine in the presence of bromine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the solvent used can vary, but common choices include dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) is primarily used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

In Suzuki-Miyaura coupling reactions, common reagents include boronic acids or boronic esters, and the reaction is typically carried out in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a solvent such as water or ethanol.

Major Products Formed

The major products of these reactions are biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) is widely used in scientific research due to its efficiency as a catalyst in cross-coupling reactions. Its applications include:

  • Chemistry: : Used in the synthesis of complex organic molecules.

  • Biology: : Employed in the modification of biomolecules for research purposes.

  • Medicine: : Utilized in the development of pharmaceuticals through the formation of carbon-carbon bonds.

  • Industry: : Applied in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism by which trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) exerts its catalytic effect involves the coordination of the palladium center to the substrates, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of the palladium center and the subsequent transfer of groups between the substrates.

Comparison with Similar Compounds

trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) is similar to other palladium-based catalysts used in cross-coupling reactions, such as cis-Dichlorobis(triphenylphosphine)platinum(II) and bis(triphenylphosphine)palladium(II) chloride . its unique structure and reactivity profile make it particularly effective in certain types of reactions.

List of Similar Compounds

  • cis-Dichlorobis(triphenylphosphine)platinum(II)

  • bis(triphenylphosphine)palladium(II) chloride

  • bis(triphenylphosphine)nickel(II) chloride

Properties

IUPAC Name

dibromopalladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.2BrH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDXSRZWBHNIC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Br[Pd]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42Br2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570419
Record name Dibromopalladium--tris(2-methylphenyl)phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24554-43-6
Record name Dibromopalladium--tris(2-methylphenyl)phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24554-43-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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